An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-fructofuranose
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-fructofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fructofuranose is the five-membered ring, or furanose, form of L-fructose.[1][2] As the enantiomer of the naturally abundant D-fructofuranose, L-fructofuranose serves as a valuable, yet less common, stereoisomer in carbohydrate chemistry and drug development.[1][3][4] Its unique spatial arrangement, while sharing the same chemical formula and connectivity as its D-counterpart, leads to distinct biological and chemical properties. This guide provides a detailed examination of the chemical structure, stereochemistry, and relevant experimental considerations for L-fructofuranose.
Chemical Structure
L-fructofuranose is a ketohexose, meaning it is a six-carbon monosaccharide containing a ketone functional group. In its cyclic form, the ketone at the C2 position of the open-chain L-fructose reacts intramolecularly with the hydroxyl group at the C5 position, forming a stable five-membered ring known as a furanose ring.[5][6] This ring consists of four carbon atoms and one oxygen atom.[2][5]
The fundamental properties of L-fructofuranose are summarized below:
-
Parent Hydride: Furan
-
Systematic IUPAC Name: (3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1]
The general structure of L-fructofuranose is depicted in a Haworth projection below.
Caption: Haworth projection of L-fructofuranose.
Stereochemistry
The stereochemistry of L-fructofuranose is critical to its identity and function. Key stereochemical aspects include its designation as an "L" sugar and the existence of α and β anomers.
D/L Configuration
Monosaccharides are assigned to the D- or L-series based on the configuration of the chiral center furthest from the carbonyl group.[7] In fructose, this is the C5 carbon. For L-fructose, the hydroxyl group on C5 points to the left in a standard Fischer projection. Consequently, in the Haworth projection of L-fructofuranose, the CH₂OH group at C6 is positioned below the plane of the ring.[8][9] L-fructofuranose is the enantiomer (non-superimposable mirror image) of D-fructofuranose.[1]
Anomers: α- and β-L-fructofuranose
Cyclization of the open-chain L-fructose creates a new chiral center at the C2 carbon, known as the anomeric carbon.[10] This gives rise to two diastereomers called anomers, designated α and β.[8][10]
-
α-L-fructofuranose: The anomeric hydroxyl group at C2 is trans to the C6 CH₂OH group. The IUPAC name is (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[4]
-
β-L-fructofuranose: The anomeric hydroxyl group at C2 is cis to the C6 CH₂OH group. The IUPAC name is (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[3]
In aqueous solution, these anomers interconvert through a process called mutarotation, passing through the open-chain keto form until an equilibrium is established.[8]
Caption: Equilibrium between L-fructose anomers in solution.
Quantitative Data
While data for L-fructose is less common than for its D-enantiomer, key properties can be inferred or have been measured. The optical rotation of an enantiomer is equal in magnitude but opposite in direction to its mirror image.[11] Since D-fructose is levorotatory (also known as levulose), L-fructose is dextrorotatory.[11][12]
| Property | Value | Notes |
| Molecular Formula | C₆H₁₂O₆ | Applies to all isomers.[1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Optical Rotation | Dextrorotatory (+) | L-fructose is the enantiomer of levorotatory D-fructose.[12] |
| Tautomeric Equilibrium in D₂O at 20°C (Inferred from D-fructose) | β-pyranose: ~68%β-furanose: ~22%α-furanose: ~6%α-pyranose: ~3%keto form: ~0.5% | The equilibrium distribution for L-fructose tautomers is expected to be identical to that of D-fructose.[13] |
Experimental Protocols
Synthesis of L-Fructose from L-Sorbose
A common and cost-effective method for preparing L-fructose is through the chemical inversion of L-sorbose, a readily available industrial chemical.[14] The core of the process involves inverting the stereochemistry at the C3 and C4 positions.[14]
Methodology:
-
Protection of Hydroxyl Groups: L-sorbose is first treated to protect specific hydroxyl groups, often by forming acetals (e.g., using acetone (B3395972) to create di-O-isopropylidene derivatives), to prevent them from reacting in subsequent steps.[14] A common intermediate is 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.[14]
-
Activation of C3 Hydroxyl: The free hydroxyl group at the C3 position is converted into a good leaving group. This is typically achieved by reaction with tosyl chloride or mesyl chloride in pyridine (B92270) to form a tosylate or mesylate ester.[14][15]
-
Epoxide Formation and Inversion: The derivative is treated with a base (e.g., sodium hydroxide). The base removes the C4 proton, and the resulting alkoxide displaces the leaving group at C3, forming a 3,4-oxirane (epoxide) ring. This step inverts the configuration at C3.
-
Epoxide Opening and Inversion at C4: The epoxide ring is then opened by nucleophilic attack, which inverts the configuration at C4, completing the double inversion required to form the L-fructose stereochemistry.
-
Deprotection: The protecting groups (e.g., isopropylidene groups) are removed by acid hydrolysis to yield L-fructose.[15]
-
Purification: The final product is purified, often by removing salts through precipitation with ethanol, followed by concentration.[15]
Caption: Workflow for the synthesis of L-fructose from L-sorbose.
Characterization by NMR Spectroscopy
NMR spectroscopy is a primary tool for confirming the structure and stereochemistry of carbohydrates.
Methodology:
-
Sample Preparation: Dissolve 25-50 mg of the purified L-fructofuranose sample in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆).[16] D₂O is common for observing the tautomeric equilibrium in an aqueous environment.
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe the proton signals.
-
For samples in D₂O, the hydroxyl protons will exchange with deuterium and will not be observed, simplifying the spectrum.
-
The anomeric proton signals are typically found in a distinct region of the spectrum.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
The anomeric carbon (C2) resonates at a characteristic downfield shift (e.g., ~98-105 ppm for fructofuranose anomers), making it readily identifiable.[17]
-
-
2D NMR for Full Assignment:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the furanose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C resonances.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for confirming assignments across the glycosidic bond in more complex structures.
-
TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons belonging to a single spin system (i.e., a single furanose ring), which is particularly useful in complex mixtures.[18]
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with literature values for D-fructofuranose (as they will be identical for the L-enantiomer) or related furanose structures.[16]
-
The relative integrals of the anomeric proton or carbon signals can be used to determine the equilibrium ratio of the different anomers and tautomers in solution.[13]
-
References
- 1. L-fructofuranose | C6H12O6 | CID 11769129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Illustrated Glossary of Organic Chemistry - Fructofuranose [chem.ucla.edu]
- 3. beta-L-fructofuranose | C6H12O6 | CID 439553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-L-fructofuranose | C6H12O6 | CID 15942891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. cigs.unimo.it [cigs.unimo.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The anomers of fructofuranose are called a alpha anomers class 12 chemistry CBSE [vedantu.com]
- 11. Optical rotation - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. chemistry.uoc.gr [chemistry.uoc.gr]
- 17. researchgate.net [researchgate.net]
- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]
